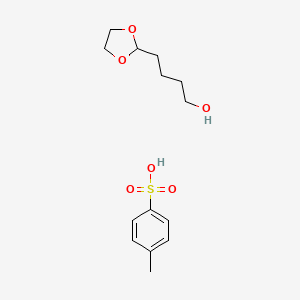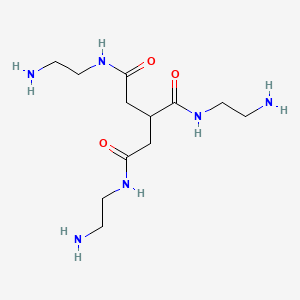
N~1~,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its three aminoethyl groups attached to a propane backbone, making it a versatile molecule in both research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide typically involves the reaction of propane-1,2,3-tricarboxylic acid with 2-aminoethylamine under controlled conditions. The reaction is usually carried out in a solvent such as water or ethanol, with the temperature maintained around 50°C. The mixture is stirred for several hours to ensure complete reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Industrial Production Methods
On an industrial scale, the production of N1,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and facilitate efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism by which N1,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide exerts its effects involves its ability to form stable complexes with metal ions. This property is crucial in its role as a ligand in coordination chemistry. The compound’s amino groups can donate electron pairs to metal ions, forming coordinate covalent bonds and stabilizing the metal ion in various oxidation states .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(2-aminoethyl)-1,3-propanediamine: Another compound with similar aminoethyl groups but different structural arrangement.
Tris(2-aminoethyl)amine: A related compound with three aminoethyl groups attached to a nitrogen atom instead of a propane backbone.
Uniqueness
N~1~,N~2~,N~3~-Tris(2-aminoethyl)propane-1,2,3-tricarboxamide is unique due to its specific arrangement of aminoethyl groups on a propane backbone, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
184960-31-4 |
|---|---|
Molekularformel |
C12H26N6O3 |
Molekulargewicht |
302.37 g/mol |
IUPAC-Name |
1-N,2-N,3-N-tris(2-aminoethyl)propane-1,2,3-tricarboxamide |
InChI |
InChI=1S/C12H26N6O3/c13-1-4-16-10(19)7-9(12(21)18-6-3-15)8-11(20)17-5-2-14/h9H,1-8,13-15H2,(H,16,19)(H,17,20)(H,18,21) |
InChI-Schlüssel |
BHFZMKZLBBFEMF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNC(=O)CC(CC(=O)NCCN)C(=O)NCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



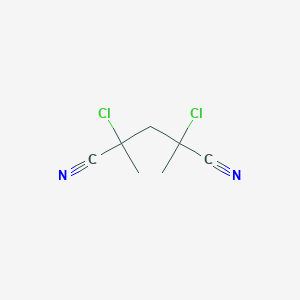
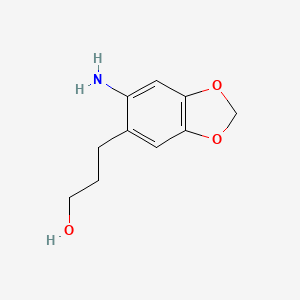

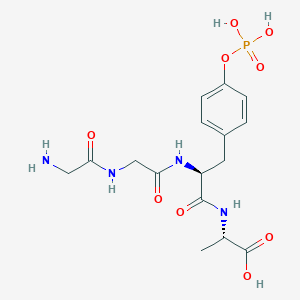
![[Sulfonylbis(methylene)]bis(triethylsilane)](/img/structure/B12557315.png)

acetate](/img/structure/B12557345.png)
![1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide](/img/structure/B12557349.png)
![1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12557352.png)



